Sandaracopimaradien-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,13,15-17,21H,1,7-12H2,2-5H3/t15-,16-,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQOOBSXQVRQPY-VDWQKOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Abundance and Botanical Sources of Ent Sandaracopimaradien 3β Ol
Occurrence in other Angiosperm and Gymnosperm Species
Callitris Species
The genus Callitris, a group of coniferous trees commonly known as cypress pines, is a notable source of ent-sandaracopimaradien-3β-ol. Research has confirmed the presence of this compound in the resin and heartwood of several Callitris species. researchgate.netresearchgate.net For instance, studies have identified ent-sandaracopimaradien-3β-ol in Callitris columellaris. researchgate.net Analysis of resins from a range of Callitris species has also revealed the presence of this diterpenoid, alongside other related compounds. researchgate.net
The following table provides an overview of the Callitris species in which ent-sandaracopimaradien-3β-ol has been detected:
| Botanical Source | Compound Detected |
| Callitris columellaris | ent-Sandaracopimaradien-3β-ol |
| Callitris species (general resin analysis) | ent-Sandaracopimaradien-3β-ol |
Ontogenetic and Tissue-Specific Accumulation Patterns in Producer Organisms
The accumulation of ent-sandaracopimaradien-3β-ol within producer organisms is not uniform and can vary depending on the developmental stage (ontogeny) and the specific tissue of the plant.
In rice (Oryza sativa), diterpenoid phytoalexins, which are biosynthetically related to ent-sandaracopimaradien-3β-ol, are primarily found in the leaves. nih.gov This suggests a tissue-specific role for these compounds, likely related to defense against pathogens. The biosynthesis of these compounds, including the precursor ent-sandaracopimaradiene (B1252091), is often induced in response to stressors like UV irradiation or fungal infection. ebi.ac.ukresearchgate.net This indicates that the accumulation is not constitutive but rather a targeted response to external stimuli.
While specific studies detailing the ontogenetic and tissue-specific accumulation of ent-sandaracopimaradien-3β-ol itself are limited, the patterns observed for related diterpenoids in rice provide a valuable model. It is plausible that in other producer plants, such as Callitris species, the accumulation of ent-sandaracopimaradien-3β-ol is also concentrated in specific tissues, such as the heartwood and resin ducts, where it may serve protective functions. researchgate.netresearchgate.net Further research is needed to fully elucidate the specific patterns of accumulation for this compound across its various botanical sources.
The following table summarizes the general accumulation patterns of related diterpenoids, which may be indicative for ent-sandaracopimaradien-3β-ol:
| Organism | Tissue/Condition | Accumulation Pattern |
| Oryza sativa (Rice) | Leaves | Primary site of diterpenoid phytoalexin accumulation. nih.gov |
| Oryza sativa (Rice) | UV irradiation/Fungal elicitors | Induced biosynthesis and accumulation of diterpenoid precursors. ebi.ac.ukresearchgate.net |
| Callitris species | Heartwood, Resin | Implied site of accumulation based on identification. researchgate.netresearchgate.net |
Enzymatic Biosynthesis of Ent Sandaracopimaradien 3β Ol: Pathways and Enzymology
Precursor Diterpene Hydrocarbon: ent-Sandaracopimaradiene (B1252091)
The biosynthetic journey to ent-sandaracopimaradien-3β-ol begins with its immediate precursor, the diterpene hydrocarbon ent-sandaracopimaradiene. This compound serves as the foundational scaffold upon which subsequent enzymatic modifications occur. scispace.comhebmu.edu.cn In rice (Oryza sativa), ent-sandaracopimaradiene is recognized as a precursor to the oryzalexins, a group of phytoalexins that are crucial for the plant's defense mechanisms. expasy.orggenome.jp The production of these defensive compounds is often triggered by external stimuli such as pathogen attack or UV irradiation. expasy.orggenome.jpnih.gov
The formation of ent-sandaracopimaradiene itself is a critical step, catalyzed by the enzyme ent-sandaracopimaradiene synthase (EC 4.2.3.29), also known as OsKSL10 in rice. hebmu.edu.cnportlandpress.com This enzyme facilitates the cyclization of ent-copalyl diphosphate (B83284) (ent-CPP) into the characteristic tricyclic structure of ent-sandaracopimaradiene. hebmu.edu.cn It is noteworthy that this synthase can also produce ent-pimara-8(14),15-diene (B1254163) as a minor product, a compound that is not a precursor for gibberellins (B7789140) or the major phytoalexins. expasy.orggenome.jp
Role of Cytochrome P450 Monooxygenases (CYPs) in Regioselective Hydroxylation
The introduction of a hydroxyl group onto the ent-sandaracopimaradiene skeleton is a critical transformation catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govoup.comtandfonline.com These heme-thiolate proteins are vital in the biosynthesis of a vast array of plant secondary metabolites, including diterpenoids. tandfonline.comoup.com They function as mixed-function oxidases, utilizing NADPH or NADH and molecular oxygen to introduce an oxygen atom into their substrates, often with high regioselectivity and stereospecificity. tandfonline.com
In the context of diterpenoid biosynthesis, CYPs are responsible for a wide range of oxidative modifications, such as hydroxylation, which significantly contributes to the structural and functional diversity of these compounds. oup.comresearchgate.net The specific CYP responsible for the 3-hydroxylation of ent-sandaracopimaradiene is a key player in the pathway leading to oryzalexins. expasy.orgqmul.ac.uk
Functional Characterization of ent-Sandaracopimaradiene 3-Hydroxylase (EC 1.14.14.70 / CYP701A8)
The enzyme responsible for the conversion of ent-sandaracopimaradiene to ent-sandaracopimaradien-3β-ol is ent-sandaracopimaradiene 3-hydroxylase, which is classified under the EC number 1.14.14.70. expasy.orgqmul.ac.uk This enzyme is also known by the systematic name ent-sandaracopimaradiene,[reduced NADPH—hemoprotein reductase]:oxygen oxidoreductase (ent-sandaracopimaradien-3β-ol forming). qmul.ac.uk In rice, this enzyme is identified as CYP701A8 (also referred to as OsKOL4). qmul.ac.ukusda.gov
CYP701A8 is a paralog of ent-kaurene (B36324) oxidase (KO), an essential enzyme in the biosynthesis of gibberellin plant hormones. royalsocietypublishing.orgresearchgate.net While the ancestral function of the CYP701 family is the oxidation of ent-kaurene, CYP701A8 in rice has diverged to participate in more specialized diterpenoid metabolism. usda.govroyalsocietypublishing.org Functional characterization has shown that CYP701A8 catalyzes the 3α-hydroxylation of several ent-CPP derived diterpene olefins, including ent-sandaracopimaradiene and ent-cassadiene. nih.gov This reaction is a crucial step in the biosynthetic pathway of oryzalexins, a group of phytoalexins produced by rice. expasy.orgqmul.ac.ukgenome.jp
The reaction catalyzed by CYP701A8 involves the incorporation of one atom of molecular oxygen into the ent-sandaracopimaradiene substrate, with the other oxygen atom being reduced to water. qmul.ac.ukrhea-db.org This process requires a reduced [NADPH--hemoprotein reductase] as a cofactor. expasy.orgqmul.ac.uk
Stereochemical and Regiochemical Aspects of C-3 Hydroxylation
The hydroxylation of ent-sandaracopimaradiene by CYP701A8 is highly specific in terms of both the position of the hydroxyl group and its stereochemical orientation. The enzyme specifically targets the C-3 position of the diterpene ring structure. royalsocietypublishing.orgnih.gov
Furthermore, the hydroxylation occurs with a specific stereochemistry, resulting in the formation of ent-sandaracopimaradien-3β-ol. expasy.orgqmul.ac.uk This stereospecificity is a hallmark of enzymatic catalysis and is crucial for the biological activity of the resulting molecule. The precise orientation of the substrate within the active site of the enzyme dictates the regio- and stereochemical outcome of the reaction. Research has demonstrated that CYP701A8 catalyzes C3α-hydroxylation on various ent-CPP derived diterpene olefins. nih.gov This specificity ensures the correct formation of the precursor for subsequent steps in the oryzalexin biosynthetic pathway. For instance, ent-sandaracopimaradien-3β-ol is the direct precursor for the synthesis of oryzalexin D and oryzalexin E, catalyzed by CYP76M8 and CYP76M6, respectively. qmul.ac.ukqmul.ac.ukrhea-db.org
Substrate Promiscuity and Specificity Profiles of CYP701A8
While CYP701A8 exhibits a clear preference for certain substrates, it also displays a degree of substrate promiscuity. royalsocietypublishing.orgpnas.org This enzyme has been shown to act on multiple diterpene hydrocarbons. royalsocietypublishing.org Besides its primary substrate, ent-sandaracopimaradiene, CYP701A8 can also hydroxylate other diterpenes such as ent-cassadiene and even ent-kaurene at the C-3 position. royalsocietypublishing.org This indicates a broadening of its substrate specificity compared to its ancestral counterpart, ent-kaurene oxidase, which primarily oxidizes ent-kaurene at the C-19 position. royalsocietypublishing.org
The ability of CYP701A8 to accept multiple substrates suggests a degree of flexibility in its active site. nih.gov However, this promiscuity is not unlimited. For example, studies on the related enzyme CYP76M7, an ent-cassadiene C11α-hydroxylase, showed high specificity for its primary substrate with only trace hydroxylation of other diterpenes like ent-sandaracopimaradiene. oup.com The substrate specificity of these P450 enzymes is a key factor in the diversification of diterpenoid metabolic pathways in plants. nih.gov The evolution of enzymes like CYP701A8 with altered substrate and regiospecificity has played a crucial role in the emergence of specialized metabolic pathways, such as the one leading to oryzalexins in rice. royalsocietypublishing.org
Upstream Precursors and Initial Cyclization Events in Diterpenoid Biosynthesis
The biosynthesis of all diterpenoids, including ent-sandaracopimaradien-3β-ol, originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP). nih.govjmb.or.kr The formation of the diverse array of diterpene skeletons is initiated by the activity of diterpene synthases (diTPSs). researchgate.netcjnmcpu.com These enzymes are typically classified into two main classes: class II and class I diTPSs.
In plants, the biosynthesis of labdane-related diterpenoids, a large family to which ent-sandaracopimaradiene belongs, involves a two-step cyclization process. nih.gov First, a class II diTPS, known as a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of the acyclic GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). nih.govnih.gov In the case of ent-sandaracopimaradiene biosynthesis, the specific intermediate is ent-copalyl diphosphate (ent-CPP). hebmu.edu.cnnih.gov
Following the formation of ent-CPP, a class I diTPS, often referred to as a kaurene synthase-like (KSL) enzyme, catalyzes a second cyclization and rearrangement reaction to produce the final diterpene hydrocarbon skeleton. nih.gov As mentioned earlier, ent-sandaracopimaradiene synthase (OsKSL10) is the class I diTPS responsible for converting ent-CPP into ent-sandaracopimaradiene in rice. hebmu.edu.cnportlandpress.com This modular nature of diterpene biosynthesis, involving distinct class II and class I enzymes, allows for the generation of a wide variety of diterpene scaffolds from a single precursor. researchgate.netcjnmcpu.com
Genetic Regulation of Biosynthetic Enzyme Expression
The biosynthesis of diterpenoids is a tightly regulated process, with the expression of the involved biosynthetic genes often being controlled at the transcriptional level. jmb.or.krcas.cz The genes encoding the enzymes of a specific metabolic pathway are frequently co-regulated, ensuring a coordinated production of the final product. oup.com In many cases, these genes are organized into biosynthetic gene clusters within the plant genome. royalsocietypublishing.org
In rice, the genes involved in the biosynthesis of phytoalexins, including those for oryzalexins, are often induced by external stimuli such as pathogen infection or elicitor treatment. nih.gov For example, the transcription of OsCPS2ent, an ent-copalyl diphosphate synthase involved in phytoalexin biosynthesis, is induced by conditions that stimulate phytoalexin production, indicating that it is a regulatory point in the pathway. nih.gov Similarly, the expression of CYP701A8 is also induced upon elicitation. mdpi.com
The regulation of these biosynthetic genes is often mediated by transcription factors. jmb.or.krcas.cz Various families of transcription factors, such as WRKY, MYB, NAC, and bHLH, have been shown to play important roles in regulating terpenoid biosynthesis in different plant species. jmb.or.krcas.cz These transcription factors can bind to specific promoter elements of the biosynthetic genes, thereby activating or repressing their expression in response to developmental cues or environmental stresses. The coordinated expression of diterpene synthase and cytochrome P450 genes is crucial for the efficient production of specialized diterpenoids like the oryzalexins. oup.com
Comparative Analysis of ent-Sandaracopimaradien-3β-ol Biosynthesis across Plant Lineages
The biosynthesis of pimarane-type diterpenoids, including ent-sandaracopimaradien-3β-ol, shows significant diversity and lineage specificity across the plant kingdom. While the fundamental enzymatic machinery (diTPS and CYPs) is conserved, the specific products and pathways have evolved differently in various plant groups, particularly between monocots and dicots. researchgate.netarea2farms.com
In monocots, especially within the grass family (Poaceae), the pathway leading to ent-sandaracopimaradiene and its derivatives is well-documented. Rice (Oryza sativa) has a sophisticated network for producing diterpenoid phytoalexins, including the oryzalexins derived from ent-sandaracopimaradien-3β-ol. nih.govportlandpress.com The wild progenitor of Asian cultivated rice, Oryza rufipogon, also possesses the genetic machinery, although functional variations in the key ent-sandaracopimaradiene synthase (KSL10) have been observed, with some accessions producing ent-miltiradiene instead. nih.gov This suggests that the evolution of ent-sandaracopimaradiene synthase from an ent-miltiradiene synthase was a key step in the establishment of the oryzalexin pathway in cultivated rice. nih.gov Research in another monocot, switchgrass (Panicum virgatum), has also identified diTPSs that produce ent-sandaracopimaradiene from ent-CPP, indicating that this biosynthetic capability may be conserved among certain grasses. oup.com
The key hydroxylase, CYP701A8, represents a case of neofunctionalization from the primary gibberellin metabolism pathway. nih.gov This divergence of a CYP701 family member to specialize in phytoalexin biosynthesis appears to be a recurring theme in the Poaceae but is less evident in other plant lineages. rsc.orgpnas.org
In contrast, the biosynthesis of ent-sandaracopimaradien-3β-ol is not a prominent pathway in model dicots like Arabidopsis thaliana. While Arabidopsis possesses the core gibberellin biosynthesis pathway, which also starts from ent-CPP, its specialized diterpenoid metabolism has evolved along different lines, without producing oryzalexins. genome.jpacs.org Dicot plants, such as those from the Lamiaceae and Euphorbiaceae families, are prolific producers of other classes of diterpenoids, like clerodanes and abietanes, which are derived from different cyclization patterns of GGPP. nih.govrsc.orgmdpi.com
This clear divergence suggests that the specialized metabolic pathway for ent-sandaracopimaradien-3β-ol and the subsequent oryzalexins is a characteristic feature of certain monocot lineages, particularly rice, and has likely evolved to meet specific ecological pressures and defense needs not shared universally across the plant kingdom.
| Feature | Oryza sativa (Monocot) | Other Monocots (e.g., Panicum virgatum) | Arabidopsis thaliana (Dicot) |
| Precursor | ent-copalyl diphosphate (ent-CPP) | ent-copalyl diphosphate (ent-CPP) | ent-copalyl diphosphate (ent-CPP) |
| ent-sandaracopimaradiene Synthase | Present (OsKSL10) portlandpress.comnih.gov | Present oup.com | Absent |
| ent-sandaracopimaradiene Production | Yes portlandpress.com | Yes oup.com | No |
| C3α-Hydroxylase (CYP701A paralog) | Present (OsKOL4/CYP701A8) nih.gov | Functionally divergent CYP701A members noted in Poaceae pnas.org | Absent (CYP701A functions as ent-kaurene oxidase) |
| ent-sandaracopimaradien-3β-ol Production | Yes nih.gov | Inferred as possible | No |
| Downstream Products | Oryzalexins A-F nih.gov | Unknown | Gibberellins (from ent-kaurene) |
| Metabolic Role | Phytoalexin Biosynthesis nih.gov | Specialized Metabolism oup.com | Primary Metabolism (Gibberellins) |
Metabolic Transformations and Downstream Diterpenoid Derivatives of Ent Sandaracopimaradien 3β Ol
Conversion to Oryzalexin D and Oryzalexin E in Oryza sativa
In rice, ent-sandaracopimaradien-3β-ol is a direct precursor to the phytoalexins oryzalexin D and oryzalexin E. qmul.ac.ukqmul.ac.uktandfonline.com Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack or other stress factors. nih.govportlandpress.com The conversion of ent-sandaracopimaradien-3β-ol into these specific oryzalexins is accomplished through precise, regioselective hydroxylation reactions. iastate.edumdpi.com
The biosynthesis of oryzalexins D and E from ent-sandaracopimaradien-3β-ol is catalyzed by two distinct cytochrome P450 enzymes, CYP76M8 and CYP76M6, respectively. nih.govportlandpress.commdpi.com These enzymes exhibit remarkable specificity, hydroxylating different positions on the diterpenoid skeleton.
CYP76M8 (Oryzalexin D synthase): This enzyme catalyzes the hydroxylation of ent-sandaracopimaradien-3β-ol at the C-7β position. nih.govportlandpress.comresearchgate.net The resulting product, with two hydroxyl groups at the 3β and 7α positions, is known as oryzalexin D (ent-sandaracopimaradiene-3β,7α-diol). qmul.ac.ukmdpi.com
CYP76M6 (Oryzalexin E synthase): This enzyme acts on the same substrate but introduces a hydroxyl group at the C-9β position. nih.govportlandpress.comresearchgate.net This reaction yields oryzalexin E (ent-sandaracopimaradiene-3β,9α-diol). qmul.ac.ukmdpi.com
These two enzymes, despite acting on the same precursor, have distinct, non-redundant roles in oryzalexin biosynthesis, producing structurally different products by hydroxylating opposite sides of the core tricyclic ring. nih.govportlandpress.com This metabolic bifurcation is a key step in generating chemical diversity within the oryzalexin family of phytoalexins.
Table 1: Key Cytochrome P450 Enzymes in Oryzalexin D and E Biosynthesis
| Enzyme (Other Name) | EC Number | Substrate | Product | Function |
| CYP76M8 (Oryzalexin D synthase) | 1.14.14.123 | ent-sandaracopimaradien-3β-ol | Oryzalexin D | C-7β hydroxylation qmul.ac.uknih.govresearchgate.net |
| CYP76M6 (Oryzalexin E synthase) | 1.14.14.122 | ent-sandaracopimaradien-3β-ol | Oryzalexin E | C-9β hydroxylation qmul.ac.uknih.govresearchgate.net |
The formation of ent-sandaracopimaradien-3β-ol is itself part of a larger, well-defined biosynthetic pathway for diterpenoid phytoalexins in rice. mdpi.comresearchgate.net The elucidation of this pathway provides a comprehensive understanding of how rice generates its chemical defenses from a common C20 precursor.
The pathway begins with geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenoids. researchgate.netnih.gov The key steps are as follows:
Cyclization Step 1: The enzyme syn-copalyl diphosphate synthase (OsCPS4) catalyzes the cyclization of GGPP to form syn-copalyl diphosphate (syn-CPP). mdpi.com
Cyclization Step 2: Subsequently, ent-sandaracopimara-8(14),15-diene synthase (OsKSL10) converts syn-CPP into the tricyclic olefin skeleton, ent-sandaracopimaradiene (B1252091). mdpi.comresearchgate.net
Hydroxylation Step 1: The cytochrome P450 enzyme CYP701A8 (ent-sandaracopimaradiene 3-hydroxylase) introduces a hydroxyl group at the C-3β position of ent-sandaracopimaradiene, yielding ent-sandaracopimaradien-3β-ol. mdpi.comexpasy.orggenome.jp
This initial hydroxylation is critical as it sets the stage for the subsequent, diversifying hydroxylations by CYP76M6 and CYP76M8 to produce oryzalexins E and D, completing the biosynthetic pathway for these specific phytoalexins. nih.govportlandpress.comiastate.edu
Sequential Hydroxylations Mediated by Specific CYPs (e.g., CYP76M6 and CYP76M8)
Generation of other Pimarane-Type Diterpenoids and their Structural Diversity
The pimarane (B1242903) skeleton, from which ent-sandaracopimaradien-3β-ol is derived, is the foundation for a large and structurally diverse class of diterpenoids found across the plant kingdom and in some fungi. cjnmcpu.comresearchgate.net This diversity arises from variations in the core skeleton's stereochemistry and extensive functional group modifications. cjnmcpu.comresearchgate.net
Pimarane-type diterpenes can be categorized into four main stereochemical groups: pimarane, isopimarane (B1252804), ent-pimarane, and ent-isopimarane, based on the configuration at key chiral centers. researchgate.net Further structural variety is achieved through enzymatic reactions such as hydroxylation, oxidation, acetylation, and glycosylation at various positions on the tricyclic core. nih.govnih.gov For instance, studies on plants like Viguiera arenaria and Croton zambesicus have identified a range of pimarane derivatives, showcasing this structural plasticity. mdpi.comucl.ac.be
Table 2: Examples of Structurally Diverse Pimarane-Type Diterpenoids
| Compound Name | Source Organism | Structural Features |
| Isopimara-7,15-dien-3β-ol | Croton zambesicus | Isopimarane skeleton with a C-3β hydroxyl group. ucl.ac.be |
| ent-Pimara-8(14),15-dien-19-oic acid | Viguiera arenaria | ent-Pimarane skeleton with a C-19 carboxylic acid. mdpi.com |
| ent-15-Pimarene-8β,19-diol | Viguiera arenaria | ent-Pimarane skeleton with hydroxyl groups at C-8β and C-19. mdpi.com |
| ent-8(14),15-Pimaradien-3β-acetoxy | Viguiera arenaria | ent-Pimarane skeleton with an acetate (B1210297) group at C-3β. mdpi.com |
Biotransformation Studies and Metabolic Engineering Strategies
The complex biosynthetic pathways of pimarane diterpenoids offer significant opportunities for biotransformation and metabolic engineering. nih.govjmb.or.kr Biotransformation utilizes whole microbial cells or isolated enzymes to perform specific chemical modifications on a substrate, often yielding novel compounds that are difficult to produce through traditional chemical synthesis. nih.gov The most common enzymatic reactions in these studies are hydroxylations catalyzed by cytochrome P450s, which can alter the biological activity of the parent molecule. nih.gov
Metabolic engineering provides a powerful strategy for the sustainable production of high-value diterpenoids. nih.govjmb.or.kr This approach involves reconstructing the entire biosynthetic pathway of a desired compound, such as a derivative of ent-sandaracopimaradien-3β-ol, in a microbial host or "chassis" like Escherichia coli or Saccharomyces cerevisiae. nih.govjmb.or.kr By introducing the necessary genes—such as those for terpene synthases and CYPs—into these microorganisms, researchers can create "cell factories" designed for efficient production. nih.govjmb.or.kr
Combinatorial biosynthesis, a technique that pairs different biosynthetic enzymes in a modular fashion within a host system, has been used to explore enzyme promiscuity and generate novel diterpenoid structures. acs.orgpnas.org Such strategies not only facilitate the production of known compounds but also enable the discovery of new molecules with potentially valuable properties. plos.org
Chemical Synthesis Approaches for Ent Sandaracopimaradien 3β Ol and Its Analogs
Total Synthesis Strategies of Pimarane (B1242903) Diterpenoids
The total synthesis of pimarane diterpenoids, including the ent-pimarane series to which ent-sandaracopimaradien-3β-ol belongs, involves the construction of the characteristic 6-6-6 tricyclic carbon skeleton from simple, commercially available starting materials. acs.org While numerous pimarane natural products have been identified, their total synthesis has been reported less frequently, often relying on strategies like Robinson annulations or Diels-Alder reactions to build the core structure. acs.org
A significant challenge in synthesizing members of the pimarane family is controlling the stereochemistry, particularly for the ent-enantiomers which are common in nature. acs.orgresearchgate.net A notable achievement in this area is the first enantioselective total synthesis of eight ent-pimarane natural products, which established a divergent route applicable to various analogs. acs.org
Key features of modern synthetic strategies include:
Convergent Fragment Coupling: This approach allows for the rapid assembly of a core intermediate. chemrxiv.org
Cationic Cyclization: Brønsted acid-catalyzed cationic bicyclization can efficiently form the polycyclic framework. acs.org
Stereoselective Reactions: Asymmetric reactions are crucial for establishing the correct stereochemistry. Examples include the Sharpless asymmetric dihydroxylation to install chiral centers and the use of chiral ligands in metal-catalyzed reactions. acs.orgsioc-journal.cn
Arene Hydrogenation: Mild rhodium-catalyzed arene hydrogenation has been used for rapid access to a late-stage synthetic branching point, enabling diversification. acs.org
One successful strategy for constructing ent-pimaranes started from commercially available materials and utilized a Sharpless asymmetric dihydroxylation, a Brønsted acid-catalyzed bicyclization, and a rhodium-catalyzed arene hydrogenation. This approach enabled the synthesis of eight different ent-pimaranes in 11–16 steps, showcasing its flexibility in creating diverse substitution patterns on the A- and C-rings. acs.org Although a specific total synthesis for ent-sandaracopimaradien-3β-ol was not detailed, this divergent strategy provides a clear blueprint for accessing it and its analogs. acs.org
Table 1: Key Strategies in the Enantioselective Total Synthesis of ent-Pimaranes acs.org
| Synthetic Phase | Key Reaction | Purpose |
|---|---|---|
| Early Phase | Sharpless Asymmetric Dihydroxylation | Sets crucial stereocenters with high enantioselectivity (e.g., 93% ee). |
| Core Construction | Brønsted Acid Catalyzed Cationic Bicyclization | Rapidly assembles the tricyclic pimarane skeleton. |
| Core Modification | Rh-catalyzed Arene Hydrogenation | Creates a late-stage intermediate suitable for diversification. |
Challenges in the synthesis of related pimarane skeletons, such as the 9β-H pimaranes, often involve establishing the correct configuration at the C-9 and C-10 positions. nih.gov Methods like Michael additions, lithium-ammonia reduction, and Diels-Alder reactions have been explored to construct this stereochemistry. nih.gov
Semisynthesis and Chemical Modification of Natural Precursors
Semisynthesis offers a more direct route to target molecules by utilizing abundant, structurally related natural products as starting materials. scielo.br For pimarane diterpenoids, this often involves isolating a common precursor and then chemically modifying it to produce analogs, including the target compound ent-sandaracopimaradien-3β-ol.
A common precursor for this series is ent-pimara-8(14),15-dien-19-oic acid, which can be isolated in significant quantities from plants like Viguiera arenaria. scielo.brresearchgate.net Another related starting material is ent-8(14),15-Pimaradiene. researchgate.net These precursors can undergo various chemical transformations to yield a library of derivatives.
Common semisynthetic modifications include:
Hydrogenation: To saturate double bonds. scielo.br
Esterification/Amidation: To modify carboxylic acid groups. scielo.br
Hydroxylation and Oxidation: To introduce or alter oxygen-containing functional groups.
Biotransformation: Using microorganisms like fungi to perform selective modifications. For example, the fungus Aspergillus ochraceus has been used to biotransform ent-8(14),15-pimaradiene into five different pimarane-type diterpenes. researchgate.net
These approaches are valuable for creating analogs that may possess enhanced or novel biological activities compared to the parent compound. scielo.br For instance, semisynthetic derivatives of ent-pimaradienoic acid have been generated and tested for activity against multidrug-resistant bacteria. scielo.br While these studies focus on creating new derivatives, the same chemical principles can be applied to interconvert naturally occurring pimaranes or to synthesize a target like ent-sandaracopimaradien-3β-ol from a more abundant precursor.
Table 2: Examples of Semisynthetic Modifications of Pimarane Diterpenes
| Precursor | Reagent/Method | Product Type | Reference |
|---|---|---|---|
| ent-pimaradienoic acid | H₂, Pd/C | Hydrogenated derivative | scielo.br |
| ent-pimaradienoic acid | SOCl₂, various amines/alcohols | Amide/Ester derivatives | scielo.br |
Chemoenzymatic Synthesis Utilizing Characterized Biosynthetic Enzymes
Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. beilstein-journals.orgnih.gov This approach is particularly powerful for natural product synthesis, where enzymes can perform complex, stereoselective transformations that are difficult to achieve with traditional chemistry. mdpi.com
The biosynthesis of pimarane-type diterpenoids begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) by diterpene synthases (DTSs). nih.gov This is followed by a series of specific oxidations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to produce the final decorated natural products. cjnmcpu.com
For ent-sandaracopimaradien-3β-ol, key biosynthetic enzymes have been identified, opening the door for chemoenzymatic production strategies. The crucial step is the hydroxylation at the C-3 position of the pimarane skeleton.
Key Biosynthetic Enzymes:
Diterpene Synthases (DTS): In rice, the enzymes OsCPS4 and OsKSL4 convert GGPP into syn-pimara-7,15-diene, a precursor to momilactones. cjnmcpu.com Other characterized DTSs produce various pimarane and isopimarane (B1252804) skeletons. nih.gov These enzymes can be used to produce the core diterpene scaffold from GGPP.
Cytochrome P450s (CYPs): These enzymes are responsible for the specific hydroxylations that functionalize the diterpene skeleton.
OsKOL4 (CYP701A8): This enzyme from rice has been shown to hydroxylate C-3 of ent-sandaracopimaradiene (B1252091) to produce 3α-hydroxy-ent-sandaracopimaradiene (ent-sandaracopimaradien-3β-ol). cjnmcpu.com
ent-Kaurene (B36324) Oxidase (KO): The ent-kaurene oxidase from Arabidopsis thaliana (AtKO), another CYP enzyme, has been found to be promiscuous. It can also target ent-sandaracopimaradiene, converting it to a mixture of the C-19 alcohol and the corresponding carboxylic acid. pnas.org
A chemoenzymatic strategy could involve the enzymatic synthesis of the ent-sandaracopimaradiene skeleton using an appropriate DTS, followed by a highly selective hydroxylation at C-3 using a characterized enzyme like OsKOL4. cjnmcpu.com This approach leverages the enzyme's inherent ability to control regio- and stereoselectivity, avoiding complex protection-deprotection steps and purification of isomers often required in purely chemical syntheses. chemrxiv.orgmdpi.com
Table 3: Characterized Enzymes for the Synthesis of ent-Sandaracopimaradien-3β-ol
| Enzyme | Organism | Function | Substrate | Product | Reference |
|---|---|---|---|---|---|
| OsKOL4 (CYP701A8) | Rice (Oryza sativa) | C-3α Hydroxylation | ent-sandaracopimaradiene | ent-sandaracopimaradien-3β-ol | cjnmcpu.com |
Biological Significance Within Producer Organisms: Roles in Plant Metabolism and Defense
Function as a Crucial Intermediate in Plant Phytoalexin Biosynthesis Pathways
Sandaracopimaradien-3 is a pivotal intermediate in the biosynthesis of oryzalexins, a class of phytoalexins found in rice. researchgate.netoup.comqmul.ac.uk Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of pathogen infection. The journey to these defensive compounds begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) to form ent-copalyl diphosphate (ent-CDP), a reaction catalyzed by copalyl diphosphate synthase 2 (CPS2). researchgate.net Subsequently, the enzyme kaurene synthase-like 10 (KSL10) converts ent-CDP into ent-sandaracopimaradiene (B1252091). researchgate.net
The introduction of a hydroxyl group at the 3-position of ent-sandaracopimaradiene is a critical step, catalyzed by the cytochrome P450 enzyme ent-sandaracopimaradiene 3-hydroxylase (CYP701A8). qmul.ac.ukexpasy.orggenome.jp This reaction yields ent-sandaracopimaradien-3β-ol, the direct precursor to several oryzalexins. qmul.ac.ukexpasy.org For instance, further hydroxylation of ent-sandaracopimaradien-3β-ol by other cytochrome P450 enzymes, such as CYP76M8 (oryzalexin D synthase), leads to the formation of oryzalexin D. qmul.ac.ukrhea-db.org Similarly, oryzalexins A, B, and C are also derivatives of (+)-sandaracopimaradiene, differing in the oxidation states at the 3 and 7 positions. researchgate.netoup.comresearchgate.net
Table 1: Key Enzymes in the Biosynthesis of Oryzalexins from Sandaracopimaradiene (B157912)
| Enzyme | EC Number | Function | Precursor | Product |
| Copalyl diphosphate synthase 2 (CPS2) | --- | Cyclization | Geranylgeranyl diphosphate (GGDP) | ent-Copalyl diphosphate (ent-CDP) |
| Kaurene synthase-like 10 (KSL10) | --- | Conversion | ent-Copalyl diphosphate (ent-CDP) | ent-Sandaracopimaradiene |
| ent-Sandaracopimaradiene 3-hydroxylase (CYP701A8) | 1.14.14.70 | Hydroxylation | ent-Sandaracopimaradiene | ent-Sandaracopimaradien-3β-ol |
| Oryzalexin D synthase (CYP76M8) | 1.14.14.123 | Hydroxylation | ent-Sandaracopimaradien-3β-ol | Oryzalexin D |
Data sourced from multiple studies. qmul.ac.ukresearchgate.netexpasy.orggenome.jpqmul.ac.ukrhea-db.org
Contribution to Indigenous Plant Defense Mechanisms Against Pathogens and Herbivores
The production of sandaracopimaradiene-derived phytoalexins is a direct defense mechanism employed by plants like rice against pathogenic fungi and other threats. researchgate.netnih.gov The accumulation of these compounds, such as oryzalexins, is induced upon pathogen attack, for instance, by the rice blast fungus Pyricularia oryzae (also known as Magnaporthe oryzae). researchgate.netoup.comresearchgate.net These phytoalexins exhibit antifungal properties, inhibiting spore germination and germ tube growth of the invading pathogen. researchgate.netoup.com
While the primary documented role of sandaracopimaradiene derivatives is in anti-pathogen defense, the broader class of terpenoids, to which sandaracopimaradiene belongs, is known to be involved in repelling herbivores. nih.govlibretexts.org Plants produce a vast array of secondary metabolites, including terpenoids, that can be toxic, act as feeding deterrents, or affect the growth and development of insects. nih.govlibretexts.org For example, some diterpenols derived from sandaracopimaradiene have shown antifeedant effects against insects like Leptinotarsa decemlineata. researchgate.net Although direct evidence for this compound itself as an anti-herbivore compound is less specific, its position within a major class of defensive secondary metabolites suggests a potential role in a plant's multi-layered defense strategy. nih.govresearchgate.net
Ecological Implications as a Secondary Metabolite within Plant-Environment Interactions
The synthesis of diterpenoid phytoalexins like the oryzalexins can be triggered by various environmental cues, not just direct pathogen infection. researchgate.net Factors such as UV light irradiation and treatment with elicitors like jasmonic acid can also induce their production. researchgate.net This indicates that the biosynthetic pathway involving this compound is integrated into the plant's general stress response system. The release of these compounds into the environment, for instance from the roots, can have allelopathic effects, influencing the growth of neighboring plants. researchgate.netmdpi.com Therefore, the ecological role of this compound extends beyond a simple defense molecule to being a mediator in complex plant-environment and plant-plant interactions. nih.govfrontiersin.org
Chemosystematics and Evolutionary Aspects of Diterpenoid Metabolism
Phylogenetic Analysis of ent-Sandaracopimaradiene (B1252091) Biosynthetic Gene Families (e.g., CYP701A)
The evolution of diterpenoid biosynthetic pathways is intricately linked to the diversification of the gene families that encode the requisite enzymes. Phylogenetic analysis of these families, such as the cytochrome P450 family CYP701A, reveals a pattern of gene duplication and subsequent functional divergence that has given rise to the vast chemical diversity of diterpenoids observed in plants.
Initially, the CYP701A subfamily was primarily associated with the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones essential for plant growth and development. oup.com In this primary metabolic pathway, CYP701A enzymes, known as ent-kaurene (B36324) oxidases (KOs), catalyze the oxidation of ent-kaurene to ent-kaurenoic acid. nih.govpnas.org This function is highly conserved across higher plants, highlighting its fundamental importance. nih.gov
However, in certain plant lineages, the CYP701A gene family has expanded, leading to paralogs that have been recruited into specialized (secondary) metabolism. nih.govrsc.org A prime example of this is found in rice (Oryza sativa), which possesses five members in the CYP701A subfamily. nih.gov While one of these (OsKO2/CYP701A6) is essential for GA biosynthesis, another, OsKOL4/CYP701A8, has diverged to perform a different function. nih.gov Instead of oxidizing the C4α-methyl group typical of KOs, OsKOL4/CYP701A8 catalyzes the C3α-hydroxylation of diterpene substrates like ent-sandaracopimaradiene and ent-cassadiene. nih.govoup.com These hydroxylated products are key intermediates in the biosynthesis of the oryzalexin and phytocassane families of antifungal phytoalexins, respectively. nih.govoup.com
This functional shift is a classic example of neofunctionalization, where a duplicated gene acquires a new function. Phylogenetic analysis shows that the rice CYP701A paralogs form a distinct clade, suggesting that they are under less stringent purifying selection compared to the rest of the CYP701 family. pnas.org This relaxed selection pressure likely facilitated the evolution of novel catalytic activities. pnas.org The recruitment of a CYP701A member from a conserved primary metabolic pathway into a more specialized defense-related pathway underscores the evolutionary plasticity of this gene family. nih.gov
The table below illustrates the functional divergence within the rice CYP701A subfamily.
| Gene/Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
| OsKO2/CYP701A6 | ent-Kaurene | ent-Kaurenoic acid | Gibberellin Biosynthesis (Primary) |
| OsKOL4/CYP701A8 | ent-Sandaracopimaradiene | 3α-hydroxy-ent-sandaracopimaradiene | Oryzalexin Biosynthesis (Specialized) |
| ent-Cassadiene | 3α-hydroxy-ent-cassadiene | Phytocassane Biosynthesis (Specialized) |
This pattern of gene duplication followed by functional divergence is not unique to the CYP701A family but is a recurring theme in the evolution of plant specialized metabolism. It allows plants to develop novel chemical defenses and adapt to specific ecological niches.
Comparative Biosynthetic Pathways and Metabolite Profiling Across Related Plant Species
The diversity of diterpenoid structures found across the plant kingdom is a direct consequence of the evolutionary diversification of their biosynthetic pathways. Comparing these pathways and the resulting metabolite profiles in related species offers valuable insights into the evolutionary trajectories of specialized metabolism.
Diterpenoid biosynthesis generally begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) by diterpene synthases (diTPSs). oup.comoup.com These enzymes can be monofunctional or bifunctional and belong to different classes (Class I and Class II). oup.com The initial cyclization products, such as copalyl diphosphate (CPP) isomers, are then further modified by Class I diTPSs and subsequently by decorating enzymes like cytochrome P450s. pnas.orgoup.com
In conifers, such as pines (Pinus spp.) and spruces (Picea spp.), diterpene resin acids (DRAs) are major components of the oleoresin defense system. oup.comoup.com Metabolite profiling of different tissues in species like lodgepole pine (Pinus contorta) and jack pine (Pinus banksiana) reveals high concentrations of DRAs in buds and stems. oup.com The biosynthesis of these compounds involves both bifunctional and monofunctional diTPSs. oup.com For instance, researchers have identified monofunctional Class I diTPSs in these pine species that convert (+)-copalyl diphosphate to isopimaradiene and pimaradiene, key precursors of pimarane-type DRAs. oup.com
In contrast, the rice (Oryza sativa) diterpenoid biosynthetic network is geared towards the production of phytoalexins for defense against fungal pathogens. tandfonline.comiastate.edu Rice produces a variety of diterpenoids, including oryzalexins (derived from ent-sandaracopimaradiene), phytocassanes, and momilactones. tandfonline.commdpi.com The biosynthesis of these compounds involves a suite of diTPSs and P450s. For example, OsKSL10 is an ent-sandaracopimaradiene synthase involved in oryzalexin biosynthesis. portlandpress.com The subsequent oxidation steps are catalyzed by P450s, such as OsKOL4/CYP701A8, which hydroxylates ent-sandaracopimaradiene. nih.govoup.com
The table below provides a comparative overview of diterpenoid metabolites and their biosynthetic precursors in different plant groups.
| Plant Group | Representative Species | Key Diterpenoid Class | Precursor Diterpene | Key Enzyme(s) |
| Pinaceae | Pinus contorta (Lodgepole Pine) | Diterpene Resin Acids | Isopimaradiene, Pimaradiene | Monofunctional & Bifunctional diTPSs, CYP720B family |
| Poaceae | Oryza sativa (Rice) | Phytoalexins (Oryzalexins) | ent-Sandaracopimaradiene | OsCPS2ent, OsKSL10, OsKOL4/CYP701A8 |
| Cupressaceae | Chamaecyparis obtusa | Labdane-type Diterpenoids | (-)-Sandaracopimaradiene | Monofunctional diTPSs (e.g., CovfSDS) |
| Lamiaceae | Salvia apiana | Abietane-type Diterpenoids | Abietadiene | diTPSs, P450s (e.g., CYP76AH subfamily) |
Metabolite profiling in Salvia apiana (white sage) reveals the accumulation of abietane-type diterpenoids in the aerial parts of the plant, a feature distinct from other American Salvia species. frontiersin.org This suggests a lineage-specific evolution of the biosynthetic pathway leading to these compounds. Similarly, studies in the Cupressaceae family have identified monofunctional diTPSs responsible for the synthesis of specific diterpenes like (-)-sandaracopimaradiene, indicating functional diversification within this family. nih.gov
This comparative approach highlights that while the basic machinery of diterpenoid biosynthesis is conserved, the specific enzymes and the final metabolic products are often lineage- or even species-specific, reflecting adaptation to different ecological pressures. mdpi.com
Evolutionary Divergence and Functional Specialization of Diterpene Synthases and Oxidases
The vast structural diversity of plant diterpenoids is a testament to the evolutionary divergence and functional specialization of the enzymes responsible for their biosynthesis, primarily diterpene synthases (diTPSs) and cytochrome P450 oxidases. oup.comfrontiersin.org This evolution appears to have proceeded through gene duplication and neofunctionalization, where enzymes from primary metabolism, such as those involved in gibberellin (GA) biosynthesis, have been co-opted and modified for specialized metabolism. nih.govresearchgate.net
Diterpene Synthases (diTPSs): Plant diTPSs are broadly categorized into two main classes. Class II diTPSs catalyze the initial protonation-initiated cyclization of the linear C20 precursor, geranylgeranyl diphosphate (GGPP), to form a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP). researchgate.net Class I diTPSs then utilize this intermediate to generate the diverse array of diterpene scaffolds. researchgate.net
The evolutionary model for plant terpene synthases suggests that the ancestral gene was likely a bifunctional diTPS involved in primary metabolism, resembling those still found in mosses and gymnosperms that produce ent-kaurene for GA biosynthesis. frontiersin.orgnih.gov In angiosperms, this ancestral bifunctional gene is thought to have given rise to monofunctional Class II (ent-CPS) and Class I (ent-KS) enzymes for the GA pathway. oup.com Subsequent gene duplications of these primary metabolic genes, particularly the Class I ent-KS, provided the raw genetic material for the evolution of new diTPSs with altered product specificities. frontiersin.org
This diversification is evident in the gymnosperm-specific TPS-d subfamily, which produces a complex mixture of diterpenoids for oleoresin defense. oup.comresearchgate.net In pines, for example, monofunctional Class I diTPSs evolved from bifunctional ancestors to specialize in the production of resin acid precursors. oup.com Similarly, in the Cupressaceae family, monofunctional diTPSs have evolved to produce species-specific diterpenes, such as (-)-beyerene and (-)-sandaracopimaradiene, highlighting rapid functional evolution in closely related species. nih.gov
Cytochrome P450 Oxidases: Following the generation of the diterpene hydrocarbon skeleton by diTPSs, cytochrome P450 monooxygenases introduce functional groups, such as hydroxyls, which dramatically increases the chemical diversity and biological activity of the final products. oup.comfrontiersin.org The evolution of these oxidases often mirrors that of the diTPSs.
The CYP720B family in conifers is a classic example of P450 diversification in specialized metabolism. These enzymes catalyze multiple oxidation steps in the biosynthesis of diterpene resin acids from precursors like abietadiene and isopimaradiene. oup.com Transcriptome analysis in spruce and pine has revealed multiple distinct clades of CYP720Bs, indicating substantial gene duplication and functional diversification relative to the more conserved P450s of primary metabolism, like the ent-kaurene oxidase (CYP701) in the GA pathway. oup.com
In rice, the functional divergence of the CYP701A family, as discussed previously, shows how a P450 from primary metabolism can be repurposed. The evolution of OsKOL4/CYP701A8 to hydroxylate defense-related diterpenes like ent-sandaracopimaradiene, instead of its ancestral substrate ent-kaurene, is a key innovation in the rice phytoalexin pathway. nih.govoup.com This functional shift allows for the production of more complex and likely more potent defensive compounds. pnas.org
The table below summarizes the evolutionary divergence of key enzyme families in diterpenoid metabolism.
| Enzyme Family | Ancestral Function (Primary Metabolism) | Divergent Function (Specialized Metabolism) | Evolutionary Mechanism |
| Diterpene Synthases (diTPS) | ent-Kaurene synthesis for Gibberellins | Synthesis of diverse diterpene scaffolds (e.g., pimaradienes, cassadienes, sandaracopimaradienes) | Gene duplication of ancestral bifunctional/monofunctional diTPSs followed by neofunctionalization. |
| CYP701A Family | ent-Kaurene oxidation for Gibberellins | C3α-hydroxylation of various diterpenes (e.g., ent-sandaracopimaradiene) | Gene duplication and neofunctionalization, leading to altered substrate specificity and reaction outcome. |
| CYP720B Family (Conifers) | Not directly derived from primary metabolism | Multi-step oxidation of diterpene olefins to form resin acids | Extensive gene duplication and diversification within specialized metabolism. |
This continuous process of gene duplication, divergence, and specialization of diTPSs and P450s has been a major driving force in the evolution of plant chemical defenses and has contributed significantly to the vast chemodiversity observed in the plant kingdom. rsc.orgnih.gov
Analytical Techniques for the Research of Ent Sandaracopimaradien 3β Ol in Complex Biological Samples
The investigation of specific phytochemicals like ent-sandaracopimaradien-3β-ol within intricate biological matrices, such as plant extracts, necessitates a sophisticated analytical workflow. This process begins with meticulous sample preparation to isolate the compounds of interest and culminates in their identification and quantification using advanced instrumental techniques. The integration of high-throughput 'omics' technologies and computational biology further allows for a comprehensive understanding of the compound's broader biological context.
Q & A
Q. How can this compound be applied in cross-disciplinary research (e.g., material science or neurobiology)?
- Methodological Answer : Screen for novel properties (e.g., self-assembly behavior) using AFM or TEM. For neurobiological studies, integrate electrophysiology with lipid bilayer models to assess membrane interaction dynamics .
- Key Considerations : Conduct systematic literature reviews to identify understudied applications and prioritize hypothesis-driven experiments .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
